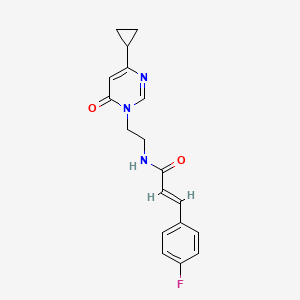
(E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)acrylamide is a useful research compound. Its molecular formula is C18H18FN3O2 and its molecular weight is 327.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)acrylamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18FN3O2, with a molecular weight of 327.4 g/mol. The compound features a cyclopropyl group, a pyrimidine ring, and an acrylamide moiety, which contribute to its unique biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H18FN3O2 |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 2035017-78-6 |
The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors within biological pathways. It is hypothesized that the compound may act as an inhibitor or modulator of various targets, potentially influencing processes such as:
- Enzyme inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases.
- Receptor modulation : It may function as an agonist or antagonist at certain receptors, thereby affecting cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the inhibition of specific signaling pathways.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation, indicating potential utility in treating inflammatory diseases.
- Antiviral Activity : Given the structural similarities to other antiviral agents, there is interest in evaluating its efficacy against viral infections.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Enzyme Inhibition : A study evaluated a series of pyrimidine derivatives for their ability to inhibit cyclooxygenase enzymes (COX). Results indicated that modifications to the pyrimidine structure significantly affected inhibitory potency and selectivity .
- Anticancer Research : Other research focused on similar compounds targeting cancer cell lines, demonstrating that structural variations could lead to significant differences in cytotoxicity and selectivity toward tumor cells .
科学的研究の応用
Research indicates that (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)acrylamide exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. Initial studies suggest that it may modulate activities related to:
- Cell Metabolism : The compound potentially influences metabolic pathways, making it relevant in the context of metabolic disorders.
- Cell Signaling : It may interact with specific receptors to alter signaling cascades, which could have implications in cancer therapy and other diseases.
Therapeutic Applications
Due to its unique chemical structure and biological activity, this compound has potential applications in various therapeutic areas:
- Cancer Treatment : By inhibiting specific enzymes or receptors involved in tumor growth and metastasis, it may serve as a candidate for cancer therapeutics.
- Inflammatory Diseases : Its ability to modulate cellular signaling pathways may also make it useful in treating inflammatory conditions.
- Neurological Disorders : Given its interactions with metabolic pathways, there is potential for application in neurodegenerative diseases.
特性
IUPAC Name |
(E)-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-15-6-1-13(2-7-15)3-8-17(23)20-9-10-22-12-21-16(11-18(22)24)14-4-5-14/h1-3,6-8,11-12,14H,4-5,9-10H2,(H,20,23)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGMRAVDZGYTAP-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














